
5-Bromoquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoquinazolin-2(1H)-one is a chemical compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its molecular formula is C8H5BrN2O, and it is characterized by a bromine atom attached to the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method includes the reaction of quinazolin-2(1H)-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:
Quinazolin-2(1H)-one+Br2→this compound
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromoquinazolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted quinazolinones can be formed.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the compound with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
5-Bromoquinazolin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Quinazolin-2(1H)-one: The parent compound without the bromine substitution.
6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at a different position.
2-Aminoquinazoline: Another derivative with an amino group instead of a bromine atom.
Uniqueness: 5-Bromoquinazolin-2(1H)-one is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other quinazoline derivatives may not be as effective.
Eigenschaften
Molekularformel |
C8H5BrN2O |
|---|---|
Molekulargewicht |
225.04 g/mol |
IUPAC-Name |
5-bromo-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-3-7-5(6)4-10-8(12)11-7/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
ISLRXLJMBYIBOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=NC(=O)N2)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
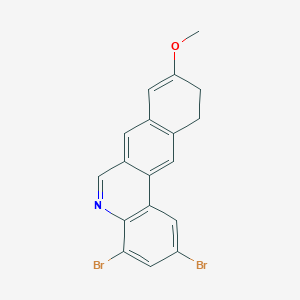
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)

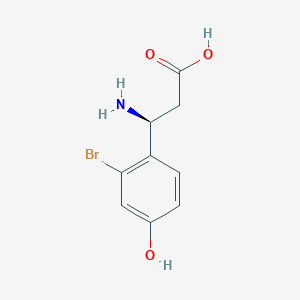
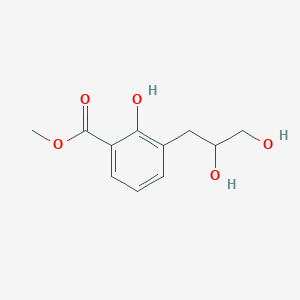
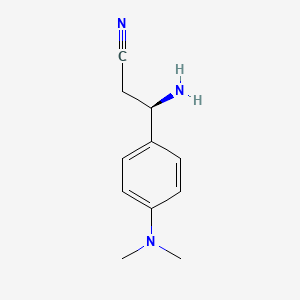

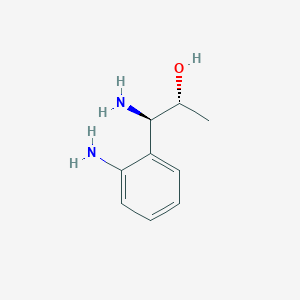
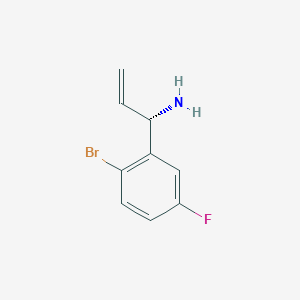
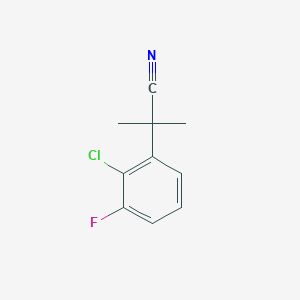

![6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl](/img/structure/B13043018.png)
